3-(3-Benzylureido)-3-methylbutanoic acid
Description
3-(3-Benzylureido)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a benzylurea moiety at the 3-position of the methylbutanoic acid backbone. The benzylureido group likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the carboxylic acid moiety contributes to solubility and ionic interactions .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(benzylcarbamoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,8-11(16)17)15-12(18)14-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)(H2,14,15,18) |
InChI Key |
PCOPYFHCQHCOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid
- Molecular Formula : C₁₄H₂₃N₃O₃S
- Molecular Weight : 313.42 g/mol
- Key Features: Incorporates a thiazole ring substituted with an isopropyl group.
- Comparison: The thiazole group differentiates this compound from 3-(3-benzylureido)-3-methylbutanoic acid, likely enhancing its bioavailability and specificity for targets like kinases or bacterial enzymes. The isopropyl-thiazole substituent may reduce solubility in polar solvents compared to the benzyl group .
2-Benzenesulfonamido-3-methylbutyric Acid
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- Key Features: Contains a benzenesulfonamido group instead of benzylureido. Sulfonamido groups are known for their electron-withdrawing properties.
- This compound may exhibit antimicrobial activity, akin to sulfonamide drugs, whereas the benzylureido derivative might target proteases or peptidases .
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic Acid
- Molecular Formula: C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- Key Features: Benzyloxycarbonyl (Cbz) protecting group on the amino functionality. Additional methyl groups at the 2- and 3-positions.
- Comparison: The Cbz group enhances stability during synthetic processes but requires deprotection for biological activity. Increased steric hindrance from trimethyl substitution may reduce reactivity compared to the less substituted this compound .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Not explicitly provided | ~280–300 (estimated) | Benzylureido, carboxylic acid | Enzyme inhibition, peptide synthesis |
| (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid | C₁₄H₂₃N₃O₃S | 313.42 | Thiazole, ureido, carboxylic acid | Kinase inhibition, antibacterial |
| 2-Benzenesulfonamido-3-methylbutyric acid | C₁₁H₁₅NO₄S | 257.31 | Sulfonamido, carboxylic acid | Antimicrobial agents |
| 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid | C₁₅H₂₁NO₄ | 279.33 | Cbz-protected amino, carboxylic acid | Peptide synthesis intermediates |
Research Findings and Implications
- Synthetic Routes: and highlight methods for synthesizing ureido and arylaminobutanoate derivatives using catalysts like PTSA and PPA. Similar approaches may apply to this compound, though cyclization conditions would need optimization .
- Biological Activity : The thiazole-containing analog () suggests that heterocyclic substitutions enhance target specificity, while the sulfonamido compound () implies divergent applications in antimicrobial therapy.
- Physicochemical Properties : The Cbz-protected analog () demonstrates how protective groups and methyl substitutions influence solubility and reactivity, guiding formulation strategies for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
